D-Myo-inositol 1,3,4-tris-*phosphate amm onium
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Overview
Description
D-Myo-inositol 1,3,4-tris-phosphate ammonium: is a chemical compound with the molecular formula C6H15O15P3 · 6NH3. It is a derivative of inositol phosphate, which plays a crucial role in various biological processes. This compound is known for its involvement in cellular signaling pathways, particularly in the regulation of calcium ions within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,3,4-tris-phosphate ammonium typically involves the regioselective protection and phosphorylation of myo-inositol. One common method includes the use of p-methoxybenzylation at specific positions followed by benzylation of the remaining hydroxyl groups. The key intermediate is then subjected to phosphorylation reactions to obtain the desired tris-phosphate derivative .
Industrial Production Methods: Industrial production of D-Myo-inositol 1,3,4-tris-phosphate ammonium often involves the extraction of myo-inositol from natural sources, followed by chemical synthesis. The process includes catalytic hydrogenation of fructose to convert it into myo-inositol, which is then phosphorylated under controlled conditions to produce the tris-phosphate derivative .
Chemical Reactions Analysis
Types of Reactions: D-Myo-inositol 1,3,4-tris-phosphate ammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different inositol phosphate derivatives.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various phosphorylated inositol derivatives, which have distinct biological activities and applications .
Scientific Research Applications
D-Myo-inositol 1,3,4-tris-phosphate ammonium has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other inositol phosphates and related compounds.
Biology: This compound plays a significant role in cellular signaling pathways, particularly in the regulation of intracellular calcium levels.
Medicine: It is studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation.
Mechanism of Action
The mechanism of action of D-Myo-inositol 1,3,4-tris-phosphate ammonium involves its role as a second messenger in cellular signaling pathways. It is produced by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. Once formed, it binds to specific receptors on the endoplasmic reticulum, leading to the
Properties
Molecular Formula |
C6H18NO15P3 |
---|---|
Molecular Weight |
437.13 g/mol |
IUPAC Name |
azanium;[(1S,2S,3S,4R,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2-,3+,4+,5+,6+;/m1./s1 |
InChI Key |
LCBKVESQTQJLKF-WKCSCVCJSA-N |
Isomeric SMILES |
[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Origin of Product |
United States |
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